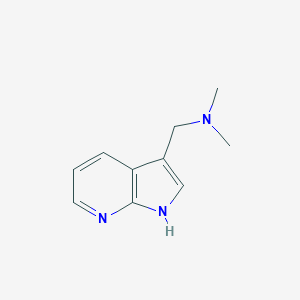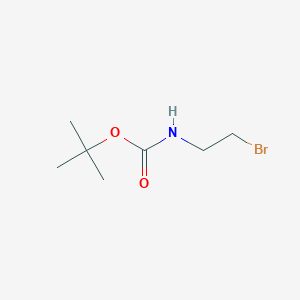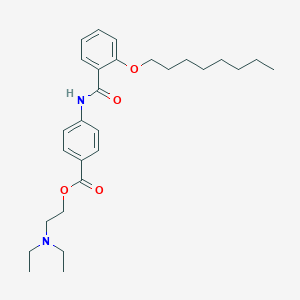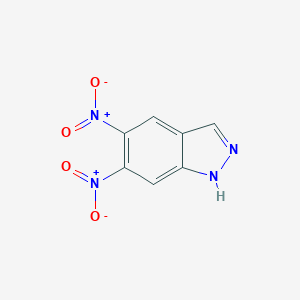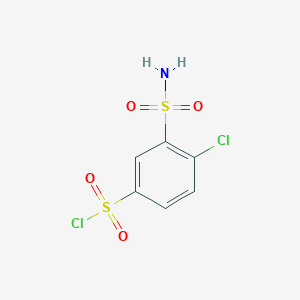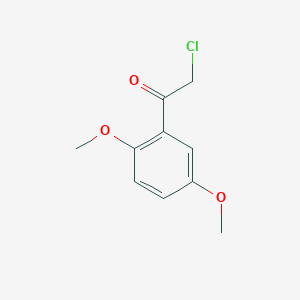
2-氯-1-(2,5-二甲氧基苯基)乙酮
描述
Synthesis Analysis
The synthesis of related compounds like 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone has been reported, showcasing methodologies that could potentially be applied to 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone. Halogen-exchange reactions and further esterification have been used to obtain high yields and prove the effectiveness of chemical protective groups, without observing photolytic phenomena in different solvents (Li Hong-xia, 2007).
Molecular Structure Analysis
The molecular structure of similar compounds, such as 1-(5-chloro-2-hydroxyphenyl)ethanone, has been confirmed through X-ray diffraction techniques at higher temperatures, showcasing the importance of intramolecular hydrogen bonding and π-π stacking interactions in stabilizing the crystal structure (D. Majumdar, 2016).
Chemical Reactions and Properties
Research on analogs like 2-Chloro-1,4-dimethoxybenzene has shown the formation of cation radicals during oxidation processes, which might be relevant to the chemical behavior of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone under similar conditions. The study indicates the potential formation of various products through oxidative mechanisms (P. Teunissen et al., 1998).
Physical Properties Analysis
While specific data on 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone's physical properties are scarce, studies on structurally similar compounds can provide insights. For example, research on the crystal structure and physical characterization of related molecules emphasizes the role of molecular geometry, hydrogen bonding, and crystal packing in determining the physical state and stability of these compounds.
Chemical Properties Analysis
The chemical properties of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone can be inferred from studies on related substances. For instance, the reactivity of compounds under halogenation conditions and their interaction with various chemical groups highlight the importance of functional groups and molecular structure in dictating chemical behavior (M. P. Hartshorn et al., 1986).
科学研究应用
化学相互作用和机制
研究类似于2-氯-1-(2,5-二甲氧基苯基)乙酮的化合物的化学相互作用和机制对于理解它们的反应性和潜在应用至关重要。例如,对木质素模型化合物的酸解反应研究,这些化合物类似于2-氯-1-(2,5-二甲氧基苯基)乙酮的结构框架,揭示了复杂的反应机制。这些研究突出了特定功能团的重要性以及反应条件对化学转化途径和效率的影响。这些见解对于开发新型合成策略和优化有机合成和材料科学领域的化学过程至关重要(T. Yokoyama, 2015)。
环境命运和降解
氯化化合物的环境行为,包括那些与2-氯-1-(2,5-二甲氧基苯基)乙酮在结构上相关的化合物,是一个重要的研究领域。研究集中在这些化合物在各种环境基质中的持久性、毒性效应和降解途径上。例如,对DDT及其代谢物命运的研究提供了关于氯化有机化合物的持久性和生物富集潜力的见解。了解这些方面对于评估环境风险并制定污染缓解和修复策略至关重要。所获得的知识可以为设计更环保的化学品和改进废物处理技术提供信息(M. Burgos-Aceves et al., 2021)。
生物修复和环境清理
探索用于解毒受氯化化合物污染的环境的生物修复技术是另一个与2-氯-1-(2,5-二甲氧基苯基)乙酮相关的研究领域。对污染物如DDT的微生物降解的研究突显了利用生物系统来修复受污染土壤和水体的潜力。这些研究有助于开发可持续和高效的清理策略,利用微生物的代谢能力将有害化学物质降解为较少有害的物质。这样的研究对于推动环境生物技术的发展和管理化学污染物至关重要(J. Foght et al., 2001)。
属性
IUPAC Name |
2-chloro-1-(2,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUESDDFAPHJARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297894 | |
| Record name | 2-chloro-1-(2,5-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | |
CAS RN |
1204-22-4 | |
| Record name | 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 118988 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1204-22-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-1-(2,5-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

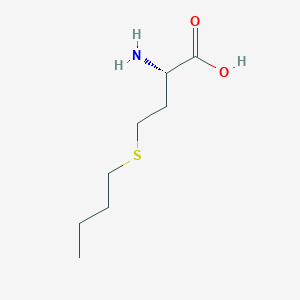
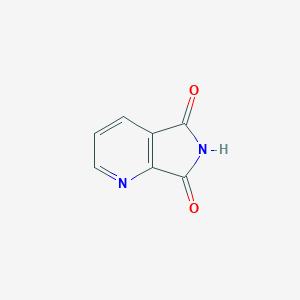
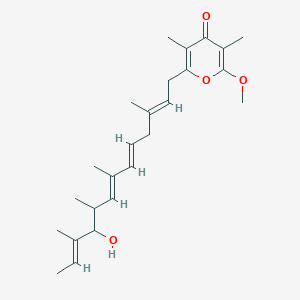
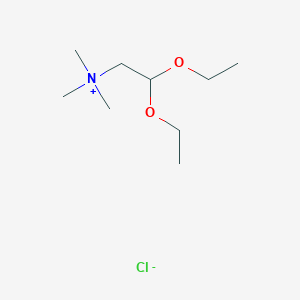
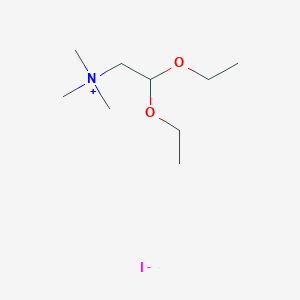
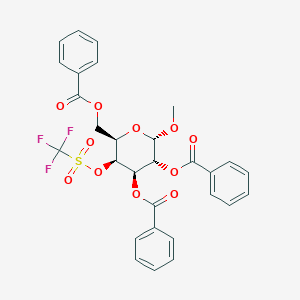
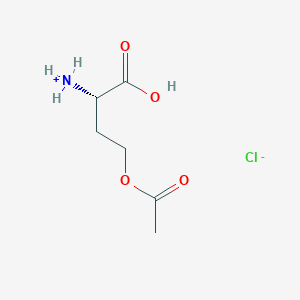
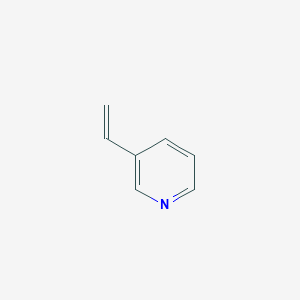
![Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate](/img/structure/B15104.png)
